molecular formula C17H21F2N3O B7435527 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

货号 B7435527
分子量: 321.36 g/mol
InChI 键: ZTBMDKGXAVRHGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes.

作用机制

The mechanism of action of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves the inhibition of several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes. By inhibiting these kinases, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol can prevent the activation of downstream signaling pathways, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, suppression of inflammation, and reduction of autoimmune responses. Additionally, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been shown to induce apoptosis in cancer cells, which could potentially be useful in cancer therapy.

实验室实验的优点和局限性

One of the major advantages of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its potent inhibitory activity against several kinases, which makes it a promising therapeutic candidate for various diseases. However, one of the limitations of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.

未来方向

Several future directions for the research and development of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo to determine its efficacy and safety.
3. Evaluation of the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Development of novel drug delivery systems to improve the bioavailability and efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo.
5. Investigation of the potential of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol as a diagnostic tool for the detection and monitoring of cancer and other diseases.

合成方法

The synthesis of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves several steps, including the reaction of 2,6-difluoro-3-nitropyridine with 4,4-dimethylpent-2-yn-1-ol, followed by reduction of the nitro group to an amino group, and then coupling with 6-bromo-3-chloropyridazine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several in vitro and in vivo studies have demonstrated the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in inhibiting the growth of cancer cells, suppressing inflammation, and reducing the severity of autoimmune disorders.

属性

IUPAC Name

5-[[6-(2,6-difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-11(23)9-17(2,3)10-20-15-8-7-14(21-22-15)16-12(18)5-4-6-13(16)19/h4-8,11,23H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBMDKGXAVRHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CNC1=NN=C(C=C1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。